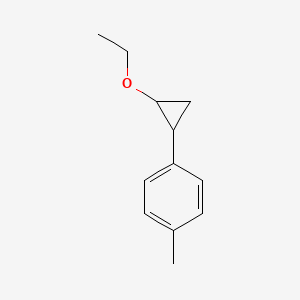
1-(2-Ethoxycyclopropyl)-4-methyl-Benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxycyclopropyl)-4-methyl-Benzene is an organic compound characterized by the presence of a cyclopropyl ring substituted with an ethoxy group and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can be synthesized through a multi-step process involving the reaction of α-chloro-p-xylene with ethyl vinyl ether in the presence of 2,2,6,6-tetramethylpiperidine. The reaction is typically carried out in a three-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet . The reaction conditions include the use of dry diethyl ether as a solvent and maintaining an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring safety protocols are in place due to the use of hazardous chemicals like benzene .
化学反应分析
Types of Reactions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Research into its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene involves its interaction with molecular targets through its functional groups. The ethoxy group and cyclopropyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, further modifying the compound’s properties .
相似化合物的比较
- 1-(2-Methoxycyclopropyl)-4-methylbenzene
- 1-(2-Ethoxycyclopropyl)-4-ethylbenzene
- 1-(2-Ethoxycyclopropyl)-4-chlorobenzene
Uniqueness: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene is unique due to the presence of both an ethoxy group and a cyclopropyl ring, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
1-(2-ethoxycyclopropyl)-4-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-13-12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 |
InChI 键 |
WNTXIOHXWOXWKV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CC1C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-(((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)cyclopropanecarboxylate](/img/structure/B1509800.png)
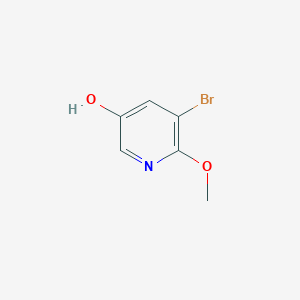
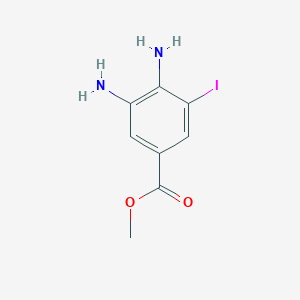
![6-Bromothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1509816.png)
![tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1509821.png)
![(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone](/img/structure/B1509825.png)
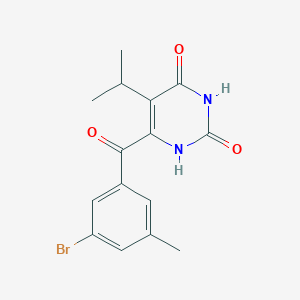
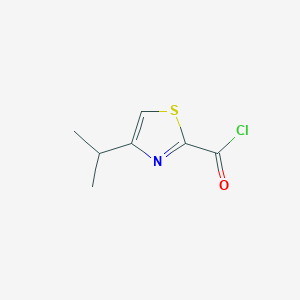
![Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1509830.png)
![2-[(6,6-Difluorocyclooct-4-yn-1-yl)oxy]acetic acid](/img/structure/B1509838.png)


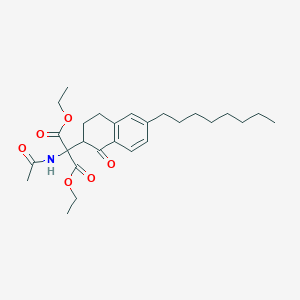
![5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1509851.png)
